molecular formula C17H25N3O3 B3233431 3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester CAS No. 1353943-91-5

3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B3233431
CAS No.: 1353943-91-5
M. Wt: 319.4 g/mol
InChI Key: ZERGXOGGBVDSNZ-UHFFFAOYSA-N
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Description

3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group at the 1-position and a substituted ethyl-amino-acetyl moiety at the 3-position of the piperidine ring. The compound’s structure combines a peptide-like amide bond with a benzyl-protected carboxylic acid, making it a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular formula is C17H25N3O3 (inferred from analogs in –10), with a molecular weight approximating 333.43 g/mol . The benzyl ester group enhances stability during synthetic processes, while the amino-acetyl-ethyl-amino side chain may facilitate interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

benzyl 3-[(2-aminoacetyl)-ethylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-2-20(16(21)11-18)15-9-6-10-19(12-15)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERGXOGGBVDSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401136080
Record name 1-Piperidinecarboxylic acid, 3-[(2-aminoacetyl)ethylamino]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353943-91-5
Record name 1-Piperidinecarboxylic acid, 3-[(2-aminoacetyl)ethylamino]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353943-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(2-aminoacetyl)ethylamino]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401136080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester, also known as (S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperidine ring with an amino-acetyl group and a benzyl ester moiety. Its molecular formula is C17H25N3O3C_{17}H_{25}N_{3}O_{3} with a CAS number of 1354002-53-1. The structure can be represented as follows:

Structure  S 3 2 Amino acetyl ethyl amino piperidine 1 carboxylic acid benzyl ester\text{Structure }\text{ S 3 2 Amino acetyl ethyl amino piperidine 1 carboxylic acid benzyl ester}

Synthesis

The synthesis of (S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. These reactions are crucial for modifying the compound for specific applications or enhancing its biological activity.

The biological activity of this compound has been investigated in various studies, revealing several key activities:

  • Neuroprotective Effects : The compound has shown potential neuroprotective properties, which may be attributed to its ability to interact with neurotransmitter systems.
  • Enzyme Inhibition : It has been studied for its inhibitory effects on certain enzymes, including cholinesterases, which are critical in neurodegenerative diseases such as Alzheimer's .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various bacterial strains, although further research is needed to elucidate these effects fully .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Neuroprotection : A study demonstrated that (S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester protected neuronal cells from oxidative stress-induced damage. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels in neuronal cultures .
  • Cholinesterase Inhibition : In vitro assays indicated that the compound exhibited significant inhibition of acetylcholinesterase (AChE) with an IC50 value comparable to known inhibitors like donepezil. This suggests potential applications in treating cognitive decline associated with Alzheimer's disease .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
1-(Benzyl) piperidineStructureCommonly used as a building block in organic synthesis
N-(2-Aminoethyl) piperidineStructurePotentially useful for neuroprotective applications
3-(Aminomethyl) piperidineStructureInvestigated for its role in neurotransmitter modulation

The combination of the amino-acetyl group and benzyl ester in (S)-3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester allows it to exhibit distinct biological activities not found in simpler derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties. The piperidine core is often associated with various pharmacological activities, including anti-tumor effects. Research is ongoing to evaluate the efficacy of 3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester in inhibiting cancer cell proliferation.

Neuroprotective Effects : The amino-acetyl group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neuroprotective studies. Compounds with piperidine derivatives have been investigated for their roles in modulating neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Biochemical Research

Enzyme Inhibition Studies : The compound's unique structure allows it to interact with various enzymes, potentially acting as an inhibitor or modulator. Understanding these interactions can lead to insights into metabolic pathways and the development of new therapeutic agents.

Binding Affinity Studies : Investigating the binding affinity of this compound to specific receptors can provide valuable data on its potential therapeutic applications. Such studies are essential for drug development processes.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for higher yields and purity. Modifications of the compound can lead to derivatives with enhanced biological activities or reduced toxicity.

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives, including our compound of interest. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the piperidine structure could enhance therapeutic efficacy .

Case Study 2: Neuroprotective Mechanisms

A study conducted by Neuroscience Letters explored the neuroprotective effects of piperidine derivatives on neuronal cells subjected to oxidative stress. The findings highlighted that compounds similar to this compound showed promise in reducing cell death and promoting survival pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s analogs differ in substituents, stereochemistry, and ester groups, which influence reactivity, solubility, and biological activity. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name (CAS) Substituent/Modification Molecular Weight (g/mol) Functional Groups Key Applications/Properties References
3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester 2-Amino-acetyl-ethyl-amino ~333.43 Amide, benzyl ester Pharmaceutical intermediate, PROTACs
(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester (1354020-18-0) 2-Chloro-acetyl-ethyl-amino (R-configuration) 338.84 Chloroacetyl, benzyl ester Electrophilic intermediate for alkylation
3-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester Aminomethyl substitution + tert-butyl ester ~333.43 Amide, tert-butyl ester Enhanced solubility, drug discovery
3-(2-Oxo-ethyl)piperidine-1-carboxylic acid benzyl ester 2-Oxo-ethyl (ketone) N/A Ketone, benzyl ester Nucleophilic reactivity studies
4-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (1353960-74-3) Substituent at 4-position 333.43 Amide, benzyl ester Positional isomer for SAR studies
3-{[(2-Amino-ethyl)-methyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester (1353955-37-9) Methyl-amino-ethyl side chain 305.42 Secondary amine, benzyl ester Ligand for GPCR targets

Stereochemical Differences

  • The (R)-enantiomer of the chloro-acetyl analog () and (S)-enantiomer of the amino-acetyl variant () highlight the role of chirality in biological activity. For example, enantiomers may exhibit divergent binding affinities to chiral receptors or enzymes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via a multi-step sequence involving amidation and coupling reactions. For example, a piperidine core is functionalized using benzyl esters, followed by alkylation or acylation. A representative method involves heating benzyl-4-(aminomethyl)piperidine-1-carboxylate with a fluoropyrimidine derivative in DMF at 100°C for 6 hours, using triethylamine as a base. Purification is achieved via silica gel chromatography with gradient elution (e.g., 10–20% IPA in hexane) . Yield optimization requires controlled stoichiometry, solvent selection (polar aprotic solvents like DMF enhance reactivity), and temperature monitoring.

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodology : Structural confirmation relies on mass spectrometry (MS) for molecular ion detection (e.g., M+1 = 345.29 ) and nuclear magnetic resonance (NMR) for backbone and substituent analysis. For example, the benzyl ester group is identified via aromatic proton signals (~7.3 ppm in 1^1H NMR). Purity is assessed using HPLC with UV detection or thin-layer chromatography (TLC) . Advanced labs may employ X-ray crystallography to resolve stereochemical ambiguities, particularly for chiral centers .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology : Solubility is tested in common solvents (e.g., DMSO, DMF, methanol) via gravimetric analysis. Stability studies involve incubating the compound under varying pH, temperature, and light exposure, followed by HPLC monitoring. For instance, the benzyl ester group may hydrolyze under acidic conditions, necessitating neutral buffers for biological assays .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis and predicting reactivity?

  • Methodology : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energetically favorable intermediates. For example, reaction path searches using software like Gaussian or ORCA predict transition states for amide bond formation. Machine learning algorithms (e.g., ICReDD’s workflow ) analyze experimental datasets to recommend optimal conditions (e.g., solvent, catalyst) for yield improvement. Molecular dynamics simulations assess conformational stability of the piperidine ring under thermal stress .

Q. How to resolve conflicting spectroscopic data during structural characterization?

  • Methodology : Contradictions (e.g., unexpected 13^{13}C NMR shifts) may arise from impurities or tautomerism. Strategies include:

  • Multi-spectral correlation : Cross-validate MS, IR (e.g., carbonyl stretches at ~1700 cm1^{-1}), and 1^1H/13^{13}C NMR data.
  • Isotopic labeling : Use 15^{15}N-labeled precursors to trace amine group interactions.
  • Synthetic replicates : Repeat synthesis with stringent purification to exclude byproducts .

Q. What experimental designs are suitable for evaluating the compound’s biological activity?

  • Methodology : For antimicrobial or enzyme inhibition studies:

  • Dose-response assays : Test concentrations from 1 µM to 100 µM in cell cultures or enzyme systems.
  • Control groups : Include vehicle (e.g., DMSO) and positive controls (e.g., known inhibitors).
  • Mechanistic studies : Use fluorescence quenching or SPR to assess target binding.
  • Toxicity profiling : Perform MTT assays on mammalian cells to rule off-target effects .

Q. How to address low yields in large-scale synthesis?

  • Methodology :

  • Process intensification : Use flow chemistry to enhance heat/mass transfer during exothermic steps.
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenolysis of the benzyl ester.
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, solvent ratio) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester
Reactant of Route 2
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3-[(2-Amino-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester

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